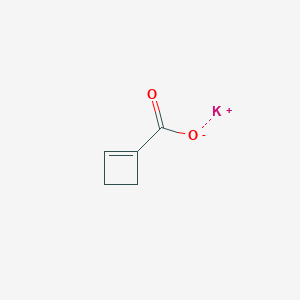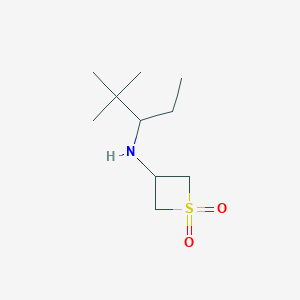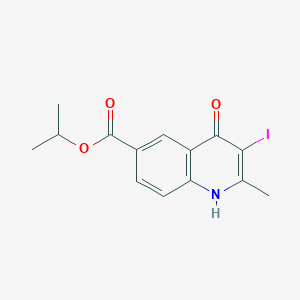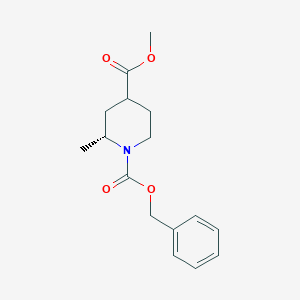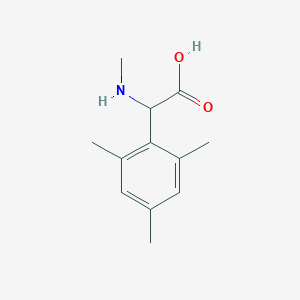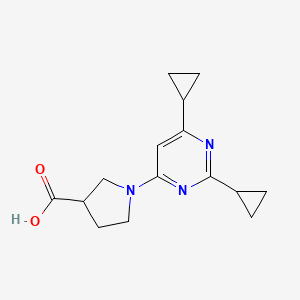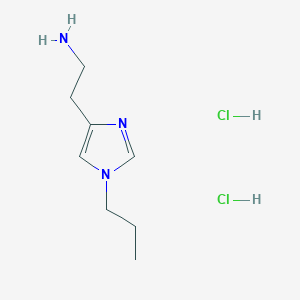![molecular formula C5H10N2O2S B13005701 N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide](/img/structure/B13005701.png)
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide is a compound characterized by its unique bicyclo[1.1.1]pentane structure. This structure is known for its high strain and rigidity, making it an interesting subject for chemical research. The compound has a molecular formula of C5H10N2O2S and a molecular weight of 162.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Industrial production methods for N-{bicyclo[11The use of automated synthesis and high-throughput screening can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include chiral dirhodium catalysts for enantioselective C-H functionalization, diazo compounds for C-H insertion, and sulfonamidyl radicals for radical-based synthesis .
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide has a wide range of scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide involves its interaction with molecular targets through its rigid and strained bicyclo[1.1.1]pentane core. This interaction can alter the pharmacokinetic properties of the compound, making it a suitable bioisostere for various functional groups .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentylamine: Another compound with a similar bicyclo[1.1.1]pentane core, used in medicinal chemistry as an arylamine bioisostere.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: A precursor for various substituted bicyclo[1.1.1]pentane derivatives.
Uniqueness
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide stands out due to its sulfonamide group, which provides additional functionalization options and enhances its bioisosteric properties. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C5H10N2O2S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1-(sulfamoylamino)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C5H10N2O2S/c6-10(8,9)7-5-1-4(2-5)3-5/h4,7H,1-3H2,(H2,6,8,9) |
InChI Key |
ZOSOQNTZXJTJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


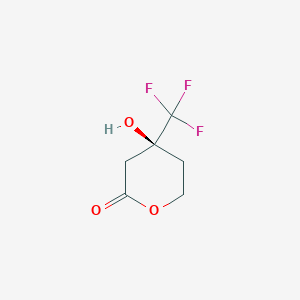
![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one](/img/structure/B13005625.png)
![4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13005629.png)
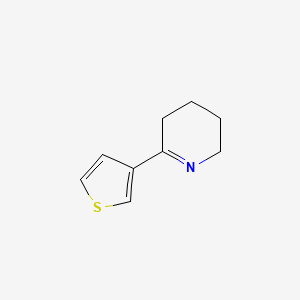
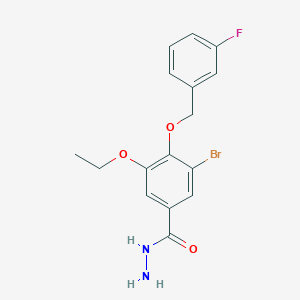
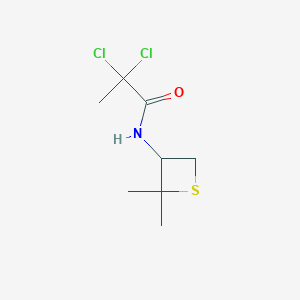
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13005642.png)
